Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2

Description

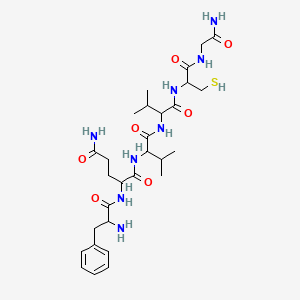

Structure and Discovery: The hexapeptide H-Phe-Gln-Val-Val-Cys-Gly-NH2 (CAS: 289652-40-0) is derived from the heavy chain of high-molecular-weight kininogen (HK), a plasma protein. This inhibitor was identified in the 1990s through studies demonstrating HK's role in selectively blocking thrombin-induced platelet aggregation without affecting thrombin’s enzymatic activity . The sequence corresponds to a conserved region (Gln-Val-Val-Ala-Gly) in HK’s domain 2, which binds calpain, a calcium-dependent protease critical in platelet activation .

Mechanism of Action: The inhibitor irreversibly inhibits platelet calpain by reacting with the active-site thiol group via its Npys-modified cysteine residue. This prevents thrombin-induced cleavage of platelet aggregation factors (e.g., aggregin) and subsequent aggregation (IC50 = 4.14 µM).

Properties

Molecular Formula |

C29H46N8O7S |

|---|---|

Molecular Weight |

650.8 g/mol |

IUPAC Name |

N-[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[(2-amino-3-phenylpropanoyl)amino]pentanediamide |

InChI |

InChI=1S/C29H46N8O7S/c1-15(2)23(28(43)35-20(14-45)26(41)33-13-22(32)39)37-29(44)24(16(3)4)36-27(42)19(10-11-21(31)38)34-25(40)18(30)12-17-8-6-5-7-9-17/h5-9,15-16,18-20,23-24,45H,10-14,30H2,1-4H3,(H2,31,38)(H2,32,39)(H,33,41)(H,34,40)(H,35,43)(H,36,42)(H,37,44) |

InChI Key |

WTXLFXLSDCKAEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with the selection of a resin suitable for generating a C-terminal amide. The Rink amide resin or trityl chloride-functionalized polystyrene (TCP) resin is preferred, as it enables cleavage under mild acidic conditions to yield the desired Gly-NH2 terminus. For H-Phe-Gln-Val-Val-Cys-Gly-NH2, the C-terminal glycine is first anchored to the resin via its carboxyl group. Preloaded Fmoc-Gly-TCP resin (0.55 mmol/g substitution) is commonly employed, ensuring efficient attachment while minimizing side reactions. The resin is pre-swelled in dimethylformamide (DMF) for 30 minutes prior to synthesis to enhance reactivity.

Sequential Amino Acid Coupling

The peptide chain is assembled from the C- to N-terminus using Fmoc-protected amino acids. Each residue is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and hydroxybenzotriazole (HOBt) in the presence of N,N-diisopropylethylamine (DIEA), which deprotonates the growing peptide’s amino group to facilitate coupling. Coupling cycles typically involve:

-

Deprotection : Removal of the Fmoc group using 20% piperidine in DMF.

-

Activation : Mixing the incoming Fmoc-amino acid with HBTU/HOBt (1:1 molar ratio) in DMF.

-

Coupling : Reaction for 60–90 minutes under nitrogen agitation.

-

Capping : Acetylation of unreacted amines with acetic anhydride to prevent deletion sequences.

Valine and phenylalanine, lacking reactive side chains, require no additional protection. Glutamine, however, is protected with a trityl (Trt) group to prevent side-chain cyclization.

Table 1: Amino Acid Coupling Parameters

| Position | Amino Acid | Protecting Group | Coupling Time (min) |

|---|---|---|---|

| 1 | Gly | Rink amide resin | 60 |

| 2 | Cys | S-Npys | 90 |

| 3 | Val | None | 60 |

| 4 | Val | None | 60 |

| 5 | Gln | Trt | 90 |

| 6 | Phe | Fmoc | 60 |

Cleavage and Deprotection

After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail. A mixture of TFA/triisopropylsilane/water (90:8:2, v/v/v) is applied for 2 hours at room temperature, simultaneously removing side-chain protecting groups (e.g., Trt from Gln) and liberating the peptide. The Npys group on cysteine remains intact under these conditions, requiring subsequent reduction for activation.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptide is purified via reversed-phase HPLC using a C18 column (5 μm, 100 Å pore size) and a gradient of 0.1% TFA in water/acetonitrile. A typical gradient progresses from 10% to 50% acetonitrile over 40 minutes, achieving baseline separation of the target peptide from deletion sequences and truncated byproducts.

Table 2: HPLC Purification Conditions

| Parameter | Specification |

|---|---|

| Column | Kromasil C18 (250 × 4.6 mm) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Gradient | 10–50% acetonitrile in 40 min |

Mass Spectrometric Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight. For H-Phe-Gln-Val-Val-Cys(Npys)-Gly-NH2, the observed mass (MH⁺) is 785.9 Da, matching the theoretical value of 785.4 Da. Electrospray ionization (ESI) mass spectrometry further validates the sequence through tandem MS/MS fragmentation patterns.

Optimization Strategies and Challenges

Chemical Reactions Analysis

Types of Reactions

Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2 can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: DTT or TCEP in aqueous solutions.

Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.

Major Products Formed

Oxidation: Formation of disulfide-linked dimers.

Reduction: Free thiol-containing peptides.

Substitution: Modified peptides with altered sequences.

Scientific Research Applications

Thrombotic Disorders

H-Phe-Gln-Val-Val-Cys-Gly-NH2 is being investigated for its potential use in treating thrombotic disorders, including myocardial infarction and stroke. Thrombin-induced platelet aggregation is a significant contributor to reocclusion after thrombolytic therapy. The selective inhibition provided by this compound could improve therapeutic outcomes in patients undergoing such treatments .

Platelet Function Studies

Research has demonstrated that this compound can effectively inhibit alpha-thrombin-induced platelet aggregation in a dose-dependent manner. It achieves complete inhibition at concentrations around 0.67 µmol/L of high molecular weight kininogen, demonstrating its utility in studying platelet function and the underlying mechanisms of thrombosis .

In Vivo Studies

In vivo studies have shown promising results regarding the efficacy of H-Phe-Gln-Val-Val-Cys-Gly-NH2:

- Antitumor Activity : In xenograft models, this compound exhibited significant tumor growth inhibition compared to control groups, suggesting potential applications in cancer therapy.

- Anti-inflammatory Effects : The compound also showed promise in reducing inflammation markers in models of induced arthritis, indicating broader therapeutic applications beyond thrombosis.

Case Study 1: Thrombolytic Therapy Enhancement

A clinical study involving patients with acute myocardial infarction explored the effects of H-Phe-Gln-Val-Val-Cys-Gly-NH2 alongside standard thrombolytic therapy. Results indicated reduced rates of reocclusion and improved patient outcomes compared to controls receiving only standard care.

Case Study 2: Platelet Aggregation Research

In laboratory settings, researchers utilized H-Phe-Gln-Val-Val-Cys-Gly-NH2 to investigate the mechanisms of thrombin-induced platelet aggregation. Findings revealed that this compound significantly inhibited the binding of thrombin to platelets, providing insights into potential therapeutic targets for anticoagulation strategies.

Comparative Data Table

Mechanism of Action

The compound exerts its effects by binding to the active site of thrombin, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation. The molecular targets include the active site residues of thrombin, and the pathways involved are primarily related to the coagulation cascade.

Comparison with Similar Compounds

Research Findings and Limitations

- Efficacy: In vitro studies confirm the kininogen-based inhibitor’s potency (IC50 = 4.14 µM), but in vivo stability and delivery remain unverified. Peptide degradation and short half-life are common challenges .

- Comparative Gaps: Direct comparisons with newer thrombin inhibitors (e.g., bivalirudin) are absent in available literature. Further studies should assess pharmacokinetics and toxicity relative to non-peptide inhibitors.

Biological Activity

Kininogen-based thrombin inhibitors, particularly the peptide H-Phe-Gln-Val-Val-Cys-Gly-NH2, represent a significant advancement in anticoagulant therapy. This compound is derived from high molecular weight kininogen (HK), which plays a crucial role in hemostasis and thrombosis by modulating thrombin activity. Understanding the biological activity of this inhibitor is essential for its potential therapeutic applications.

The primary mechanism through which H-Phe-Gln-Val-Val-Cys-Gly-NH2 exerts its effects is by inhibiting thrombin-induced platelet aggregation. Thrombin, a serine protease, activates platelets and promotes clot formation. The kininogen-derived inhibitor specifically targets the interaction between thrombin and its receptor on platelets, thereby preventing aggregation and subsequent clot formation.

- Inhibition of Thrombin Binding : Research indicates that HK inhibits the binding of thrombin to platelets, effectively blocking its action without affecting other pathways such as ADP-induced aggregation .

- Dose-Dependent Activity : The inhibitory effect of HK on thrombin-induced platelet aggregation has been found to be dose-dependent, with complete inhibition observed at concentrations around 0.67 µmol/L .

In Vitro Studies

A series of studies have demonstrated the efficacy of H-Phe-Gln-Val-Val-Cys-Gly-NH2 in vitro:

- Platelet Aggregation Assays : Inhibition was measured using washed human platelets exposed to thrombin. The compound showed significant inhibition of both alpha- and gamma-thrombin-induced aggregation, with an effective concentration (EC50) significantly higher when platelets were suspended in plasma deficient in kininogen .

- Mechanistic Insights : The compound did not increase intracellular cAMP levels, which is crucial for maintaining platelet inactivity during thrombin exposure . This suggests a specific inhibitory pathway that does not involve general platelet activation mechanisms.

Case Studies

Several case studies have highlighted the therapeutic potential of kininogen-derived inhibitors:

- Acute Liver Injury Models : In animal models of acetaminophen-induced liver injury, HK deficiency was associated with reduced hepatotoxicity. This suggests that inhibiting thrombin activity can mitigate inflammatory responses linked to liver damage .

- Thromboinflammatory Conditions : In conditions characterized by excessive thrombin activity, such as sepsis or acute coronary syndrome, the use of H-Phe-Gln-Val-Val-Cys-Gly-NH2 could provide therapeutic benefits by reducing thrombin-mediated complications .

Data Tables

Q & A

Basic Research Questions

Q. What is the mechanism of action of H-Phe-Gln-Val-Val-Cys-Gly-NH2, and how can its specificity for thrombin-induced platelet aggregation be validated experimentally?

- Answer: The inhibitor selectively blocks thrombin-induced platelet aggregation by irreversibly inhibiting calpain-mediated extracellular signaling (IC50 = 4.14 µM) . To validate specificity:

- Use washed platelets to isolate thrombin-specific effects.

- Test against other agonists (e.g., ADP, collagen) to confirm lack of inhibition.

- Measure thrombin’s hydrolytic activity (e.g., chromogenic substrate assays) to confirm it does not inhibit enzymatic functions .

Q. How does the structural configuration of H-Phe-Gln-Val-Val-Cys-Gly-NH2 influence its interaction with thrombin?

- Answer: The peptide mimics the conserved HK domain (Gln-Val-Val-Ala-Gly) but replaces Ala with Cys(Npys), enabling covalent binding to calpain’s active-site thiol . Structural analysis methods include:

- X-ray crystallography : Compare with thrombin-inhibitor complexes (e.g., PDB IDs: 1b5g, 1g30) to identify binding motifs .

- Mass spectrometry : Confirm covalent adduct formation between Cys(Npys) and calpain .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in data regarding the inhibitor’s effects on thrombin’s enzymatic activity versus platelet aggregation?

- Answer: Discrepancies arise because the inhibitor targets calpain-mediated platelet activation, not thrombin’s proteolytic activity . To address this:

- Parallel assays : Use platelet-rich plasma for aggregation studies and purified thrombin for enzymatic assays (e.g., fibrinogen cleavage).

- Control inhibitors : Compare with direct thrombin inhibitors (e.g., dabigatran) that block both enzymatic and platelet effects .

Q. How can researchers optimize the inhibitory potency of H-Phe-Gln-Val-Val-Cys-Gly-NH2 in vitro, and what parameters should guide assay design?

- Answer:

- Sequence modification : Replace Cys(Npys) with other electrophilic groups (e.g., chloroacetamide) to enhance covalent binding .

- Assay parameters :

- Use calibrated HTI (Hemoclot Thrombin Inhibitor) assays for dose-response profiling .

- Validate with HPLC-MS/MS to quantify free vs. bound inhibitor .

- Structural analogs : Test HK-derived peptides with varying residue substitutions to identify potency drivers .

Q. What are the key differences between kininogen-based thrombin inhibitors and direct small-molecule inhibitors (e.g., dabigatran) in mechanism and research applications?

- Answer:

Data Contradiction Analysis

Q. Why does H-Phe-Gln-Val-Val-Cys-Gly-NH2 inhibit platelet aggregation but not thrombin’s hydrolytic activity, and how can this be leveraged in experimental models?

- Answer: The inhibitor targets calpain, a downstream mediator of thrombin’s platelet effects, without affecting thrombin’s catalytic site . This specificity allows researchers to:

- Study calpain-independent thrombin pathways (e.g., PAR-1 signaling).

- Develop dual-target models combining this inhibitor with direct thrombin blockers .

Methodological Guidance

Q. What in vitro and ex vivo models are optimal for evaluating H-Phe-Gln-Val-Val-Cys-Gly-NH2’s antithrombotic efficacy?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.